
(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H28N8O and its molecular weight is 396.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Pharmacological Applications
One study explores the molecular interactions of a related antagonist compound with the CB1 cannabinoid receptor, providing insights into the structural basis of its activity and potential for influencing receptor behavior (Shim et al., 2002). This research highlights the intricate details of ligand-receptor interactions, offering a foundation for developing novel compounds with specific pharmacological profiles. Read more.
Anticonvulsant and Sodium Channel Blocking Activities
Another study focuses on the design and synthesis of derivatives with anticonvulsant activities, showcasing the potential of such compounds in addressing neurological disorders by evaluating their effects on sodium channels (Malik & Khan, 2014). This line of research is crucial for discovering new treatments for epilepsy and other seizure-related conditions. Read more.
Heterocyclic Core Replacement in Histamine Antagonists
Research into the replacement of central phenyl cores in diamine-based histamine H3 receptor antagonists with heterocyclic structures, including piperazine derivatives, highlights the exploration of structural modifications to enhance pharmacological properties (Swanson et al., 2009). Such studies underscore the importance of heterocyclic chemistry in developing more effective and selective therapeutic agents. Read more.
Novel Synthesis Methods and Luminescent Materials
A study on the one-pot synthesis of emitters with large Stokes' shifts demonstrates the potential of specific heterocyclic compounds in creating luminescent materials, which could have applications in optical devices and sensors (Volpi et al., 2017). The ability to tune the optical properties of these compounds through chemical structure modifications opens new avenues in material science. Read more.
Antimicrobial Activity
Investigations into the antimicrobial activity of pyridine derivatives, such as those exploring new compounds for their potential to combat bacterial and fungal infections, reflect the ongoing search for new antibiotics and antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This research area is particularly relevant in the face of rising antibiotic resistance. Read more.
properties
IUPAC Name |
cyclopentyl-[4-(4-imidazol-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O/c29-17(16-5-1-2-6-16)25-11-13-27(14-12-25)19-22-18(26-8-3-4-9-26)23-20(24-19)28-10-7-21-15-28/h7,10,15-16H,1-6,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLHNDWNHBOBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4CCCC4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


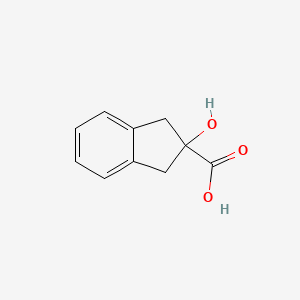
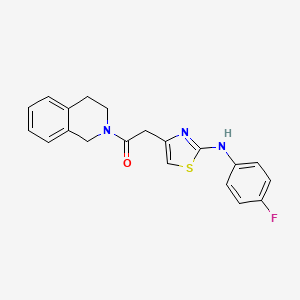
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)
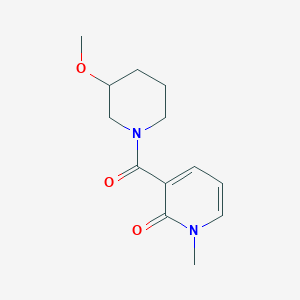

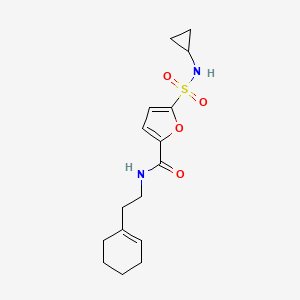
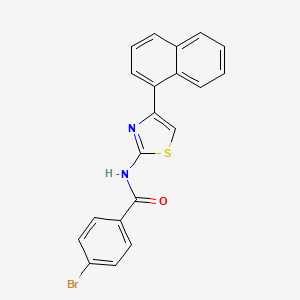
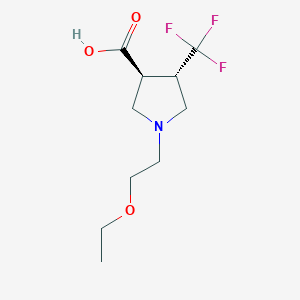
![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2751977.png)
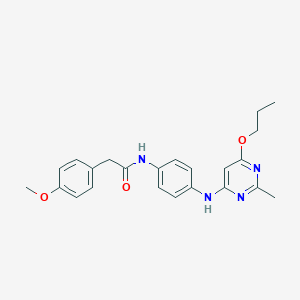
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2751984.png)